6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Drug Discovery Pharmacokinetics Medicinal Chemistry

Select 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine when SAR precision is non-negotiable. Unlike des-nitro or des-methyl analogs, this substitution pattern preserves Leishmania NTR1 bioactivation (3-NO₂), enables rapid C6 diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling (6-Br), and enhances passive permeability for oral prodrug design (7-Me, ΔLogP +0.3 vs. des-methyl). This is the validated core for antikinetoplastid lead optimization—not an interchangeable building block. Available at 98% purity for reproducible SAR data.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1072944-64-9
Cat. No. B1372879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine
CAS1072944-64-9
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(N2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrN3O2/c1-5-2-7-10-3-8(12(13)14)11(7)4-6(5)9/h2-4H,1H3
InChIKeyYNWPOCXNUADNQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine: Core Scaffold for Antiparasitic Drug Discovery


6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-64-9) is a heterocyclic building block belonging to the 3-nitroimidazo[1,2-a]pyridine class, a privileged pharmacophore in antiparasitic drug discovery [1]. This scaffold serves as a key synthetic intermediate for generating diverse compound libraries aimed at optimizing potency against kinetoplastid parasites, including Leishmania and Trypanosoma species [2]. The compound's unique substitution pattern—a bromine atom at position 6, a methyl group at position 7, and a nitro group at position 3—offers distinct reactivity and binding characteristics that are fundamental to structure-activity relationship (SAR) studies [3].

Procurement Risk: Why 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine Cannot Be Replaced with Simple Analogs


The substitution pattern of 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine is non-interchangeable due to its specific impact on both synthetic utility and biological activity. The presence of the 3-nitro group is essential for bioactivation by parasite type 1 nitroreductases (NTR1), a mechanism that distinguishes this class from simple imidazopyridines [1]. Furthermore, the 6-bromo substituent provides a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid exploration of SAR at the 6-position, which is not feasible with the non-brominated or differently substituted analogs [2]. The 7-methyl group influences lipophilicity and steric bulk, directly modulating binding affinity and metabolic stability [3]. Generic substitution with a compound like 6-bromo-3-nitroimidazo[1,2-a]pyridine (CAS 64064-71-7), which lacks the 7-methyl group, or 6-bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1), which lacks the 3-nitro group, would fundamentally alter the compound's reactivity and biological profile, invalidating any SAR-derived optimization.

Quantitative Differentiation: 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine vs. Closest Analogs


Enhanced Lipophilicity and Steric Bulk: 7-Methyl vs. Des-Methyl Analog

The 7-methyl group in 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine significantly increases lipophilicity compared to the des-methyl analog (6-Bromo-3-nitroimidazo[1,2-a]pyridine, CAS 64064-71-7). This is predicted to enhance membrane permeability and potentially improve oral bioavailability, a key differentiator in the optimization of antiparasitic leads .

Drug Discovery Pharmacokinetics Medicinal Chemistry

Essential Bioactivation Handle: Presence of 3-Nitro Group vs. Nitro-Lacking Analog

The 3-nitro group is an absolute requirement for bioactivation by parasite type 1 nitroreductases (NTR1), the primary mechanism of action for this antileishmanial pharmacophore. In contrast, the nitro-lacking analog 6-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 116355-18-1) cannot undergo this critical bioactivation step and is therefore inactive against the NTR1 target [1].

Antiparasitic Prodrug Design Nitroreductase

Synthetic Versatility: Bromine Handle at Position 6 vs. Non-Halogenated Core

The bromine atom at position 6 is a critical functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid exploration of SAR by introducing diverse aryl, heteroaryl, or amine substituents at this position. Non-halogenated or differently halogenated analogs do not offer this same synthetic flexibility without additional, often lower-yielding, functionalization steps [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Optimal Application Scenarios for 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine in Drug Discovery


Synthesis of 6-Substituted 3-Nitroimidazo[1,2-a]pyridine Libraries for Antileishmanial SAR

Utilize the 6-bromo handle to generate a focused library of analogs via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. This allows systematic exploration of the SAR at the 6-position while maintaining the essential 3-nitro and 7-methyl pharmacophore features [1]. This is a proven strategy for optimizing potency and selectivity against Leishmania parasites, as demonstrated in recent SAR studies [1].

Development of NTR1-Dependent Prodrugs with Improved Oral Bioavailability

The predicted higher lipophilicity (LogP +0.3 vs. des-methyl analog) suggests this scaffold may offer improved passive membrane permeability [1]. This makes it a superior starting point for developing orally bioavailable prodrugs that require the 3-nitro group for bioactivation by the parasite-specific NTR1 enzyme [2]. The combination of these features (NTR1 substrate potential and enhanced lipophilicity) is a key driver for selecting this specific intermediate over alternatives.

Mechanistic Studies of Type 1 Nitroreductase (NTR1) Bioactivation

Employ this compound as a core substrate to investigate the substrate specificity and catalytic mechanism of Leishmania NTR1. Its defined substitution pattern (3-nitro, 6-bromo, 7-methyl) provides a robust baseline for evaluating how modifications at the 6- and 7-positions affect enzymatic turnover and the generation of cytotoxic metabolites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.